5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine
Overview
Description
5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine, also known as DPTP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPTP belongs to the class of tetrazolopyrimidine derivatives, which have been identified as promising candidates for the development of novel drugs.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of protein kinase C, which plays a critical role in cell growth and proliferation. 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has also been found to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has also been shown to improve cognitive function and reduce oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research. 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has also been shown to have low toxicity, making it safe for use in in vitro and in vivo studies. However, 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has limitations in terms of its solubility and stability, which can affect its efficacy in certain applications.
Future Directions
There are several future directions for research on 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine. One area of interest is the development of 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine derivatives with improved solubility and stability. Another area of research is the investigation of the potential of 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine as a therapeutic agent for the treatment of neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine and its potential applications in cancer therapy and antiviral therapy.
In conclusion, 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its multi-step synthesis process has been optimized to improve yield and purity, making it a viable compound for further research. 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been shown to have a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. Further research is needed to fully understand the mechanisms of action of 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine and its potential applications in various therapeutic areas.
Scientific Research Applications
5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. 5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
5-(2,4-dichlorophenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N6O2/c17-10-3-6-12(13(18)7-10)14-8-15(23-16(19-14)20-21-22-23)9-1-4-11(5-2-9)24(25)26/h1-8,15H,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYSWKBKAATGAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NN=NN23)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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